5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid
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Overview
Description
5-(1-Methylcyclopropyl)-1,3-oxazole-2-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a 1-methylcyclopropyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methylcyclopropyl)-1,3-oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitrile oxides with terminal acetylenes in the presence of a copper(I) catalyst to form the oxazole ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylcyclopropyl)-1,3-oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The oxazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring.
Scientific Research Applications
5-(1-Methylcyclopropyl)-1,3-oxazole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(1-methylcyclopropyl)-1,3-oxazole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity. The 1-methylcyclopropyl group may contribute to the compound’s steric and electronic properties, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar five-membered rings containing oxygen and nitrogen atoms.
Cyclopropyl-Substituted Compounds: Molecules featuring cyclopropyl groups that influence their chemical behavior.
Uniqueness
5-(1-Methylcyclopropyl)-1,3-oxazole-2-carboxylic acid is unique due to the combination of its oxazole ring and 1-methylcyclopropyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9NO3 |
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Molecular Weight |
167.16 g/mol |
IUPAC Name |
5-(1-methylcyclopropyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-8(2-3-8)5-4-9-6(12-5)7(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
GRNJQLSEWCNIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
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